molecular formula C15H12Cl3F5O4 B4889070 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate

4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate

Cat. No. B4889070
M. Wt: 457.6 g/mol
InChI Key: JMQYMIGYUGOEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate, also known as PTPTS, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, such as drug discovery and development, agriculture, and materials science. PTPTS is a white crystalline solid that is soluble in organic solvents and has a melting point of 78-79°C.

Mechanism of Action

4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate exerts its biological effects by inhibiting the activity of acetylcholinesterase, which leads to an accumulation of acetylcholine in the nervous system. This accumulation can cause overstimulation of the nervous system, leading to paralysis and death in insects and pests. In the case of Alzheimer's disease, 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate inhibits the formation of amyloid beta peptides by binding to the enzyme responsible for their production.
Biochemical and Physiological Effects:
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has been shown to have low toxicity in mammals, with no observed adverse effects at doses up to 1000 mg/kg. However, it can cause skin irritation and eye damage upon contact. In insects and pests, 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate causes paralysis and death by disrupting the proper functioning of the nervous system.

Advantages and Limitations for Lab Experiments

4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its low solubility in water can make it challenging to work with in aqueous environments. Additionally, its potential toxicity to non-target organisms must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research on 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate. One area of interest is the development of 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate-based insecticides and herbicides that are more effective and less harmful to non-target organisms than current options. Another area of interest is the continued investigation of 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate as a drug candidate for the treatment of Alzheimer's disease, with a focus on optimizing its pharmacokinetic and pharmacodynamic properties. Additionally, 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate may have potential applications in materials science, such as in the development of new coatings and adhesives.

Synthesis Methods

The synthesis of 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate involves a multi-step process that begins with the reaction of 2,4,6-trichlorophenol with succinic anhydride to form 2,4,6-trichlorophenyl succinic anhydride. This intermediate is then reacted with 4,4,5,5,5-pentafluoropentanol in the presence of a catalyst to yield 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has been studied for its potential use as a herbicide, insecticide, and fungicide due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and pests. 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has also been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are believed to play a role in the pathogenesis of the disease.

properties

IUPAC Name

1-O-(4,4,5,5,5-pentafluoropentyl) 4-O-(2,4,6-trichlorophenyl) butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3F5O4/c16-8-6-9(17)13(10(18)7-8)27-12(25)3-2-11(24)26-5-1-4-14(19,20)15(21,22)23/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQYMIGYUGOEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3F5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-(4,4,5,5,5-pentafluoropentyl) 4-O-(2,4,6-trichlorophenyl) butanedioate

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